2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide
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Overview
Description
2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide is a chemical compound with the molecular formula C13H19ClN2O3S and a molecular weight of 318.82 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide typically involves the reaction of 2-methoxy-5-(diethylsulfamoyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[5-(diethylsulfamoyl)-2-methylphenyl]acetamide
- 2-chloro-N-(2-chloro-5-diethylsulfamoyl-phenyl)-acetamide
- N-[2-chloro-5-(diethylsulfamoyl)phenyl]acetamide
Uniqueness
2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .
Properties
IUPAC Name |
2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O4S/c1-4-16(5-2)21(18,19)10-6-7-12(20-3)11(8-10)15-13(17)9-14/h6-8H,4-5,9H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISJRGFZKYGDPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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